molecular formula C10H9BrClN3O2 B8435210 Ethyl 2-(8-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate

Ethyl 2-(8-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate

Cat. No. B8435210
M. Wt: 318.55 g/mol
InChI Key: DFMAMWBTWJIECP-UHFFFAOYSA-N
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Patent
US09193736B2

Procedure details

Ethyl acetoacetate (2.55 mL, 20.0 mmol) was dissolved in CHCl3 (5 mL) and then the solution was cooled to 0° C. Bromine (1.03 mL, 20.0 mmol) in CHCl3 (6 mL) was added dropwise and then the reaction was stirred at 0° C. for 2 h. The reaction was warmed to rt and stirred for 16 h. The headspace of the reaction vessel was purged with air to remove HBr, and then the reaction was stirred an additional 2 h open to air. The reaction was washed with ice-cold water (20 mL) and then the aqueous layer was extracted with DCM (10 mL). The combined organic layers were washed with brine and then dried over MgSO4 and filtered. The solvent was removed under reduced pressure. The residue was placed in a 100 mL round bottom flask equipped with a stir bar and then dry DMF (10 mL) was added. 5-Bromo-3-chloro-6-aminopyridazine (2.08 g, 10.0 mmol) was added and then the reaction was stirred at rt for 4 d. The reaction was poured into water (50 mL) and then the mixture was extracted with EtOAc (3×30 mL). The combined organic extracts were washed with water (50 mL) and brine (50 mL), and then dried over MgSO4 and filtered. The solvent was removed under reduced pressure. The crude product was chromatographed on an 80 g SiO2 pre-packed column eluting with 0-20% EtOAc/DCM to afford the title compound 28a. 1H-NMR (400 MHz, CDCl3) δ (ppm): 8.05 (s, 1H), 7.35 (s, 1H), 4.22 (q, J=7.2 Hz, 2H), 3.95 (s, 2H), 1.30 (t, J=7.1 Hz, 3H). Mass Spectrum (LCMS, ESI pos.) Calcd. For C10H9BrClN3O2: 318.0 (M+H). Found: 318.0.
Quantity
2.55 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
2.08 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.BrBr.[Br:12][C:13]1[CH:14]=[C:15]([Cl:20])[N:16]=[N:17][C:18]=1[NH2:19].O>C(Cl)(Cl)Cl>[Br:12][C:13]1[C:18]2[N:17]([CH:5]=[C:3]([CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6])[N:19]=2)[N:16]=[C:15]([Cl:20])[CH:14]=1

Inputs

Step One
Name
Quantity
2.55 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.03 mL
Type
reactant
Smiles
BrBr
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
2.08 g
Type
reactant
Smiles
BrC=1C=C(N=NC1N)Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to rt
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The headspace of the reaction vessel was purged with air
CUSTOM
Type
CUSTOM
Details
to remove HBr
STIRRING
Type
STIRRING
Details
the reaction was stirred an additional 2 h open to air
Duration
2 h
WASH
Type
WASH
Details
The reaction was washed with ice-cold water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was placed in a 100 mL round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a stir bar
ADDITION
Type
ADDITION
Details
dry DMF (10 mL) was added
STIRRING
Type
STIRRING
Details
the reaction was stirred at rt for 4 d
Duration
4 d
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on an 80 g SiO2 pre-packed column
WASH
Type
WASH
Details
eluting with 0-20% EtOAc/DCM

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=2N(N=C(C1)Cl)C=C(N2)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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